molecular formula C24H18N2O4 B4541228 methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate

methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate

Cat. No. B4541228
M. Wt: 398.4 g/mol
InChI Key: IMYILLXMUKDUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from acetoacetic esters or other precursors, and employs methods such as condensation reactions. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been prepared in three steps from acetoacetic esters for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, is crucial for understanding the spatial arrangement of atoms within a compound. Studies such as the synthesis, spectral analysis, structural elucidation, and quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate have provided insights into the molecular structure and electronic properties of similar compounds (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Chemical reactions and properties analysis often focuses on the reactivity and interaction of compounds with various reagents. For instance, studies on the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate and its role as an intermediate in pharmaceutical synthesis highlight the chemical reactivity of these compounds (Yang Jian-she, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical handling and application of chemical compounds. The analysis of hydrogen-bonded sheets and chains in isomeric compounds provides valuable information about the physical properties and molecular interactions within similar molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Properties Analysis

Chemical properties are closely linked to the compound's structure and can be studied through reactions with various chemical reagents. The synthesis and characterization of azo-benzoic acids and their precursors, for example, provide insights into the azo-hydrazone tautomerism and acid-base dissociation behaviors in solution, which are critical aspects of their chemical properties (Baul, Das, Chandra, Mitra, & Pyke, 2009).

properties

IUPAC Name

methyl 4-[[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-30-24(29)17-10-12-18(13-11-17)25-23(28)22(27)21-20(16-7-3-2-4-8-16)15-19-9-5-6-14-26(19)21/h2-15H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYILLXMUKDUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.